molecular formula C22H13N3O4 B14476655 1-(((5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl)methylene)amino)-9,10-anthracenedione CAS No. 71786-65-7

1-(((5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl)methylene)amino)-9,10-anthracenedione

Cat. No.: B14476655
CAS No.: 71786-65-7
M. Wt: 383.4 g/mol
InChI Key: HYCCDMIQCZZNGK-UHFFFAOYSA-N
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Description

1-(((5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl)methylene)amino)-9,10-anthracenedione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyano group, dihydroxy groups, and a methyleneamino linkage, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(((5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl)methylene)amino)-9,10-anthracenedione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridyl and anthracenedione precursors, followed by their condensation under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(((5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl)methylene)amino)-9,10-anthracenedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where specific atoms or groups in the molecule are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(((5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl)methylene)amino)-9,10-anthracenedione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(((5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl)methylene)amino)-9,10-anthracenedione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(((5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl)methylene)amino)-9,10-anthracenedione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl derivatives: These compounds share the pyridyl core but differ in their substituents and overall structure.

    Anthracenedione derivatives: Compounds with similar anthracenedione backbones but varying functional groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

71786-65-7

Molecular Formula

C22H13N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

5-[(9,10-dioxoanthracen-1-yl)iminomethyl]-6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C22H13N3O4/c1-11-15(9-23)21(28)25-22(29)16(11)10-24-17-8-4-7-14-18(17)20(27)13-6-3-2-5-12(13)19(14)26/h2-8,10H,1H3,(H2,25,28,29)

InChI Key

HYCCDMIQCZZNGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1C=NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)O)C#N

Origin of Product

United States

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